Cefonicid

描述

A second-generation cephalosporin administered intravenously or intramuscularly. Its bactericidal action results from inhibition of cell wall synthesis. It is used for urinary tract infections, lower respiratory tract infections, and soft tissue and bone infections.

This compound has been reported in Bos taurus with data available.

This compound is a second-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. This compound binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1984 and is indicated for bacterial disease and has 1 investigational indication.

See also: Cephalexin (related); Cefazolin (related); Cefuroxime (related) ... View More ...

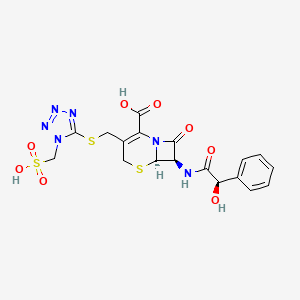

Structure

3D Structure

属性

IUPAC Name |

(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32)/t11-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAIAHUQIPBDIP-AXAPSJFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61270-78-8 (di-hydrochloride salt) | |

| Record name | Cefonicid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061270584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022758 | |

| Record name | Cefonicid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefonicid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.95e-01 g/L | |

| Record name | Cefonicid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61270-58-4 | |

| Record name | Cefonicid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61270-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefonicid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061270584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefonicid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefonicid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFONICID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6532B86WFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefonicid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Antimicrobial Spectrum of Cefonicid Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial spectrum of Cefonicid, a second-generation cephalosporin, against a range of clinically relevant gram-positive bacteria. This document summarizes key quantitative data on its in vitro activity, details the experimental protocols for susceptibility testing, and illustrates the underlying mechanism of action.

In Vitro Antimicrobial Activity of this compound

This compound demonstrates targeted activity against specific gram-positive bacteria. Its efficacy is most pronounced against methicillin-susceptible Staphylococcus aureus and various non-enterococcal streptococci. However, it displays limited to no significant activity against methicillin-resistant staphylococci and enterococci.[1] The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound against several key gram-positive pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Data Presentation: this compound MIC Values against Gram-Positive Bacteria

| Organism | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | ||||

| (Methicillin-Susceptible) | Data not available for a large collection of clinical isolates. General susceptibility is noted. | |||

| Staphylococcus epidermidis | Data not available for a large collection of clinical isolates. Often resistant. | |||

| Streptococcus pyogenes (Group A Strep) | Specific MIC50/90 data for this compound is limited. Generally susceptible to cephalosporins. | |||

| Streptococcus agalactiae (Group B Strep) | Specific MIC50/90 data for this compound is limited. Generally susceptible to cephalosporins. | |||

| Viridans Group Streptococci | 60 | 4 | 32 | Not Specified |

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary targets of this compound are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

By binding to and inactivating PBPs, this compound blocks the transpeptidation reaction, which is crucial for cross-linking the peptide chains of the peptidoglycan polymer. This disruption of cell wall synthesis leads to the activation of bacterial autolytic enzymes (autolysins), which further degrade the cell wall, ultimately resulting in cell lysis and bacterial death.

Experimental Protocols for Antimicrobial Susceptibility Testing

The in vitro activity of this compound is determined using standardized methods, primarily broth microdilution and disk diffusion, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

References

A Technical Guide to the Antimicrobial Spectrum of Cefonicid Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antimicrobial activity of Cefonicid, a second-generation cephalosporin antibiotic, against clinically relevant gram-negative bacteria. This document summarizes quantitative susceptibility data, details the experimental protocols for its determination, and illustrates the underlying scientific methodologies.

Introduction and Mechanism of Action

This compound is a parenteral second-generation cephalosporin distinguished by a long serum elimination half-life, which allows for once-daily dosing.[1] Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This inhibition is achieved through binding to specific penicillin-binding proteins (PBPs), leading to the formation of a defective cell wall and subsequent cell lysis. In Escherichia coli, this compound shows a high affinity for PBPs 1a, 3, and 1b.[2]

Quantitative Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity against many gram-negative pathogens, particularly within the Enterobacteriaceae family.[1] Its activity is generally comparable to that of cefamandole.[3] However, it is notably inactive against several important gram-negative species, including Pseudomonas aeruginosa, Serratia spp., Acinetobacter spp., and Providencia spp.[1]

Based on its pharmacokinetic profile, the interpretive breakpoints for this compound are as follows: a strain is considered susceptible if the Minimum Inhibitory Concentration (MIC) is ≤ 16 µg/mL, and resistant if the MIC is ≥ 32 µg/mL.[2]

The following table summarizes the in vitro activity of this compound against key gram-negative bacteria. Data is compiled from various studies to provide a representative overview of its potency.

| Gram-Negative Bacteria | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | General Susceptibility |

| Enterobacteriaceae | ||||

| Escherichia coli | 0.5 - 2.0 | 4.0 - >32 | 0.25 - >128 | Generally Susceptible, but resistance is notable[4] |

| Klebsiella pneumoniae | 0.5 - 2.0 | 4.0 - 16 | 0.25 - 64 | Generally Susceptible |

| Klebsiella oxytoca | 0.25 - 1.0 | 1.0 - 4.0 | 0.12 - 8.0 | Susceptible |

| Proteus mirabilis | <0.25 - 1.0 | 0.5 - 4.0 | <0.12 - 8.0 | Highly Susceptible |

| Salmonella spp. | 1.0 - 4.0 | 4.0 - 8.0 | 0.5 - 16 | Susceptible |

| Shigella spp. | 0.5 - 2.0 | 2.0 - 4.0 | 0.25 - 8.0 | Susceptible |

| Citrobacter spp. | 1.0 - 8.0 | 16 - >64 | 0.5 - >128 | Variable |

| Enterobacter spp. | 2.0 - 16 | >32 | 1.0 - >128 | Often Resistant |

| Other Gram-Negative Bacteria | ||||

| Haemophilus influenzae | 0.5 - 2.0 | 1.0 - 4.0 | ≤0.03 - 8.0 | Susceptible (including β-lactamase producers)[3] |

| Neisseria gonorrhoeae | <0.12 | 0.12 - 0.5 | ≤0.015 - 1.0 | Highly Susceptible[1] |

| Neisseria meningitidis | <0.25 | <0.25 | ≤0.03 - 0.5 | Highly Susceptible[1] |

| Pseudomonas aeruginosa | >64 | >64 | >64 | Intrinsically Resistant[1][3] |

| Serratia marcescens | >64 | >64 | >64 | Intrinsically Resistant[3] |

| Acinetobacter spp. | >64 | >64 | >64 | Intrinsically Resistant[3] |

Note: MIC values can vary depending on the specific isolates, testing methodology, and geographic region. The data presented is a synthesized representation from available literature.

Experimental Protocols: MIC Determination

The quantitative data presented above is primarily determined using standardized antimicrobial susceptibility testing (AST) methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS). The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method Protocol

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared. This is followed by serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL) in the wells of a 96-well microtiter plate.

-

Inoculum Preparation:

-

Several morphologically identical colonies of the test bacterium are selected from a fresh (18-24 hour) agar plate.

-

The colonies are suspended in a sterile broth or saline solution.

-

The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

This standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

The prepared microtiter plates containing the serially diluted this compound are inoculated with the standardized bacterial suspension.

-

A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.

-

The plates are incubated under ambient air at 35°C ± 2°C for 16-20 hours. For fastidious organisms like Haemophilus influenzae, specific growth media (Haemophilus Test Medium) and incubation conditions (5% CO₂) are required.

-

-

Interpretation of Results:

-

Following incubation, the plates are examined for visible bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Mechanisms of Resistance

Resistance to this compound in gram-negative bacteria can occur through several mechanisms. The most significant is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic.[2] While this compound is more stable to some β-lactamases than first-generation cephalosporins, it can be hydrolyzed by extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. Alterations in the target PBPs or reduced permeability of the outer membrane can also contribute to resistance.

Conclusion

This compound is a second-generation cephalosporin with a useful spectrum of activity against many common gram-negative pathogens, including E. coli, K. pneumoniae, P. mirabilis, H. influenzae, and N. gonorrhoeae. Its primary limitation is the lack of activity against non-fermenting gram-negative bacilli like P. aeruginosa and innate resistance in species such as Serratia and Enterobacter. The determination of its antimicrobial activity relies on standardized laboratory protocols, such as the broth microdilution method, to establish MIC values that guide clinical use. Understanding this spectrum is crucial for its appropriate application in treating bacterial infections.

References

- 1. This compound: a long-acting, second-generation cephalosporin. Antimicrobial activity, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. A review of its antibacterial activity, pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound versus cefuroxime: an in vitro study of 1,000 Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefonicid's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of cefonicid, a second-generation cephalosporin antibiotic, to its molecular targets, the penicillin-binding proteins (PBPs). Understanding this interaction at a molecular level is crucial for elucidating its mechanism of action, predicting its antibacterial spectrum, and informing the development of novel antimicrobial agents.

Introduction to this compound and Penicillin-Binding Proteins

This compound exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. This is achieved through the covalent acylation of the active site of PBPs, which are essential enzymes for the cross-linking of peptidoglycan chains. The affinity of a β-lactam antibiotic for specific PBPs determines its efficacy against different bacterial species and can influence the morphological changes observed in bacteria upon exposure to the drug.

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of this compound for various PBPs is typically determined through competitive binding assays. These experiments measure the concentration of this compound required to inhibit the binding of a radiolabeled or fluorescently tagged penicillin derivative to the PBPs by 50% (IC50). The lower the IC50 value, the higher the binding affinity of the drug for that specific PBP.

A study on Escherichia coli K-12 has provided quantitative data on the binding affinity of this compound to its PBPs. The results are summarized in the table below.

| Penicillin-Binding Protein (PBP) | Provisional Affinity Constant (IC50) in E. coli K-12 (µg/mL) |

| PBP 1a | < 0.25 |

| PBP 3 | 0.7 |

| PBP 1b | 10 |

| PBP 4 | 26 |

| PBP 2 | 90 |

| PBP 5 | > 256 |

| PBP 6 | > 256 |

Data from a competitive binding study using benzyl[14C]penicillin.

These findings indicate that this compound has the highest affinity for PBP 1a and PBP 3 in E. coli. The potent binding to PBP 3 is associated with the filamentation of bacterial cells, a characteristic morphological effect of many cephalosporins.

Experimental Protocols for Determining PBP Binding Affinity

The determination of the binding affinity of this compound to PBPs involves a series of well-established laboratory procedures. The following is a generalized protocol for a competitive binding assay using a radiolabeled penicillin.

Preparation of Bacterial Membranes

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli K-12) in an appropriate broth medium to the mid-logarithmic phase of growth.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or a French press to release the cellular contents.

-

Membrane Isolation: Separate the cytoplasmic membranes, which contain the PBPs, from the soluble cellular components by ultracentrifugation.

-

Membrane Resuspension: Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

Competitive Binding Assay

-

Incubation with Inhibitor: Incubate aliquots of the prepared bacterial membranes with varying concentrations of this compound for a defined period at a specific temperature (e.g., 30°C for 10 minutes). This allows this compound to bind to the PBPs.

-

Addition of Labeled Penicillin: Add a saturating concentration of radiolabeled penicillin (e.g., benzyl[14C]penicillin) to the reaction mixtures and incubate for another defined period. The radiolabeled penicillin will bind to any PBPs that have not been occupied by this compound.

-

Termination of Reaction: Stop the binding reaction by adding an excess of non-radiolabeled penicillin and placing the samples on ice.

Analysis by SDS-PAGE and Fluorography

-

Solubilization: Solubilize the membrane proteins by adding a sample buffer containing sodium dodecyl sulfate (SDS).

-

Electrophoresis: Separate the PBP-penicillin complexes based on their molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorography: Impregnate the gel with a scintillant to enhance the radioactive signal.

-

Detection: Dry the gel and expose it to X-ray film. The intensity of the bands corresponding to the different PBPs will be inversely proportional to the concentration of this compound used in the initial incubation.

-

Quantification: Densitometrically scan the autoradiogram to quantify the amount of radiolabeled penicillin bound to each PBP at different this compound concentrations.

-

IC50 Determination: Plot the percentage of inhibition of radiolabeled penicillin binding versus the this compound concentration to determine the IC50 value for each PBP.

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key processes involved in determining PBP binding affinity and the mechanism of action of this compound.

Caption: Workflow for determining PBP binding affinity.

Cefonicid Structure-Activity Relationship: A Deep Dive into a Second-Generation Cephalosporin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefonicid is a second-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a variety of bacterial pathogens.[1][2] Its clinical efficacy is intrinsically linked to its chemical structure, which allows for potent inhibition of bacterial cell wall synthesis.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, exploring how modifications to its core structure influence its antibacterial potency, spectrum, and stability against bacterial resistance mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important antibiotic.

This compound's bactericidal action stems from its ability to bind to and inactivate penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3] This inhibition leads to a compromised cell wall and ultimately, cell lysis. The key structural features of this compound that govern this interaction and its overall antibacterial profile are the acylamino side chain at the C-7 position and the substituent at the C-3 position of the 7-aminocephalosporanic acid (7-ACA) nucleus.[4][5]

Core Structure of this compound

The fundamental scaffold of this compound is the cephem nucleus, characterized by a β-lactam ring fused to a dihydrothiazine ring. The specific substituents at the C-3 and C-7 positions are pivotal to its biological activity.

-

C-7 Acylamino Side Chain: this compound possesses a mandelamido group at this position. This side chain is crucial for its antibacterial spectrum and potency.

-

C-3 Substituent: At this position, this compound features a (1-sulfomethyl-1H-tetrazol-5-yl)thiomethyl group. This moiety significantly influences the drug's pharmacokinetic properties and stability.

Mechanism of Action: Targeting Penicillin-Binding Proteins

The primary mechanism of action of this compound involves the acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan cell wall. By covalently binding to the active site of these enzymes, this compound effectively halts cell wall construction, leading to bacterial cell death.

The affinity of this compound for different PBPs can influence its morphological effects on bacteria and its overall antibacterial spectrum.

Quantitative Structure-Activity Relationship Analysis

The antibacterial efficacy of this compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following tables summarize the MIC values for this compound against a range of Gram-positive and Gram-negative bacteria, providing a quantitative basis for its spectrum of activity.

| Gram-Positive Bacteria | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 0.5 - 64 | 4.0 | 32.0 |

| Staphylococcus epidermidis | 0.5 - 32 | 2.0 | 16.0 |

| Streptococcus pneumoniae | ≤0.06 - 2.0 | 0.12 | 0.5 |

| Streptococcus pyogenes | ≤0.06 - 0.5 | 0.06 | 0.12 |

| Gram-Negative Bacteria | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.12 - >128 | 0.5 | 32.0 |

| Haemophilus influenzae | ≤0.06 - 4.0 | 0.25 | 1.0 |

| Klebsiella pneumoniae | 0.12 - >128 | 1.0 | 64.0 |

| Neisseria gonorrhoeae | ≤0.015 - 0.25 | 0.06 | 0.12 |

| Proteus mirabilis | 0.12 - 8.0 | 0.5 | 2.0 |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Key Structural Modifications and Their Impact

The development of cephalosporin antibiotics has been driven by systematic modifications of the 7-ACA nucleus to enhance activity, broaden the spectrum, and overcome resistance.

C-7 Acylamino Side Chain Modifications

The nature of the acylamino side chain at the C-7 position is a primary determinant of the antibacterial spectrum and potency against both Gram-positive and Gram-negative bacteria. For this compound, the (R)-mandelamido group contributes to its activity profile. Alterations to this side chain can significantly impact PBP binding affinity and stability to β-lactamases. For instance, the introduction of an aminothiazole ring, as seen in third-generation cephalosporins, generally enhances activity against Gram-negative bacteria.[6]

C-3 Position Modifications

The substituent at the C-3 position plays a crucial role in the pharmacokinetic properties and metabolic stability of cephalosporins. The (1-sulfomethyl-1H-tetrazol-5-yl)thiomethyl group in this compound is associated with a long elimination half-life, allowing for once-daily dosing.[1] This group also contributes to the compound's stability. Modifications at this position can alter the drug's distribution, metabolism, and duration of action.

Resistance Mechanisms and this compound's Stability

Bacterial resistance to β-lactam antibiotics is a major clinical challenge, primarily mediated by the production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive.

This compound exhibits a degree of stability to certain β-lactamases, which contributes to its effectiveness against some resistant strains.[7] However, it can be hydrolyzed by extended-spectrum β-lactamases (ESBLs). The steric and electronic properties of the C-7 side chain influence the susceptibility of the β-lactam ring to enzymatic attack.

Experimental Protocols

Synthesis of this compound Benzathine Salt

A detailed protocol for the synthesis of this compound benzathine salt has been described, offering an efficient and scalable method.[4] The general procedure involves the following key steps:

-

Preparation of O-Formyl-(R)-Mandelic Acid: (R)-mandelic acid is reacted with formic acid.

-

Acylation of 7-SACA: 7-amino-3-(((1-(sulfomethyl)-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid (7-SACA) is acylated with O-formyl-(R)-mandeloyl chloride in an aqueous solution of sodium hydroxide and sodium bicarbonate.

-

Crystallization: The product is crystallized to yield this compound benzathine salt.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its analogs is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

-

Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

β-Lactamase Stability Assay

The stability of this compound and its derivatives to hydrolysis by β-lactamases can be assessed using a spectrophotometric assay with a chromogenic cephalosporin substrate, such as nitrocefin.

-

Enzyme and Substrate Preparation: A solution of the β-lactamase enzyme and a solution of nitrocefin are prepared in an appropriate buffer.

-

Reaction Initiation: The antibiotic is pre-incubated with the enzyme, and the reaction is initiated by the addition of nitrocefin.

-

Spectrophotometric Monitoring: The rate of hydrolysis of nitrocefin is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 482 nm) over time.

-

Data Analysis: The rate of hydrolysis in the presence of the test compound is compared to the rate in its absence to determine the degree of inhibition or stability.

Conclusion

The structure-activity relationship of this compound is a well-defined interplay between its core chemical scaffold and the specific substituents at the C-3 and C-7 positions. The mandelamido group at C-7 is critical for its antibacterial spectrum and interaction with PBPs, while the tetrazolylthiomethyl side chain at C-3 confers favorable pharmacokinetic properties, including a long half-life. Understanding these relationships is paramount for the rational design of new cephalosporin derivatives with improved potency, an expanded spectrum of activity, and enhanced stability against the ever-evolving mechanisms of bacterial resistance. The experimental protocols outlined provide a framework for the continued exploration and development of this important class of antibiotics.

References

- 1. This compound. A review of its antibacterial activity, pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a long-acting, second-generation cephalosporin. Antimicrobial activity, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Benzathine Salt: A Convenient, Lean, and High-Performance Protocol to Make an Old Cephalosporin Shine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituent effects on reactivity and spectral parameters of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Structure-activity relationship of oral cephalosporins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

In Vitro Activity of Cefonicid Against Clinical Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Cefonicid, a second-generation cephalosporin antibiotic, against a range of clinically significant bacterial isolates. This document synthesizes available data on its spectrum of activity, quantitative susceptibility, and the methodologies used for its evaluation.

Executive Summary

This compound demonstrates a broad spectrum of in vitro activity encompassing many common Gram-positive and Gram-negative pathogens.[1][2] Its activity profile is comparable to that of cefamandole.[1][3] this compound is particularly active against methicillin-sensitive Staphylococcus aureus, non-enterococcal streptococci, Haemophilus influenzae, Neisseria gonorrhoeae, and numerous species within the Enterobacteriaceae family.[2] Notably, it is not effective against methicillin-resistant staphylococci, enterococci, Pseudomonas species, Serratia species, Acinetobacter species, and Bacteroides species.[1][2] The high degree of protein binding (approximately 98%) of this compound may lead to a reduction in its antimicrobial activity when measured in the presence of human serum.[2]

Data Presentation: Quantitative In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various clinical isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Table 1: In Vitro Activity of this compound Against Gram-Positive Clinical Isolates

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | >1,000 | 0.25 - >128 | 2.0 | 8.0 | [3] |

| Staphylococcus epidermidis | >1,000 | 0.25 - >128 | 2.0 | 16.0 | [3] |

Table 2: In Vitro Activity of this compound Against Gram-Negative Clinical Isolates

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | >1,000 | ≤0.25 - >128 | 1.0 | 16.0 | [3] |

| Klebsiella pneumoniae | >1,000 | ≤0.25 - >128 | 1.0 | 8.0 | [3] |

| Proteus mirabilis | >1,000 | ≤0.25 - 32 | 0.5 | 2.0 | [3] |

| Haemophilus influenzae | - | - | - | - | [2] |

| Neisseria gonorrhoeae | - | - | - | - | [2] |

Note: Specific MIC values for H. influenzae and N. gonorrhoeae were not available in the reviewed literature, though this compound is reported to have good activity against these organisms.[2]

Table 3: Interpretive Criteria for this compound Susceptibility Testing

| Method | Disk Content | Susceptible | Intermediate | Resistant | Reference |

| Disk Diffusion | 30 µg | ≥ 18 mm | 15 - 17 mm | ≤ 14 mm | [1] |

| MIC (µg/mL) | - | ≤ 16 | - | ≥ 32 | [1][3] |

Experimental Protocols

The determination of in vitro activity of this compound against clinical isolates is primarily conducted using standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[4][5] The two most common methods are broth microdilution and disk diffusion.

Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

-

Preparation of this compound Stock Solution : A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. For testing fastidious organisms like Haemophilus influenzae, Haemophilus Test Medium (HTM) is used.[6]

-

Inoculum Preparation : Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation and Incubation : The prepared microdilution trays containing the serial dilutions of this compound are inoculated with the standardized bacterial suspension. The trays are then incubated at 35°C for 16-20 hours in ambient air. For organisms like Neisseria gonorrhoeae, incubation is performed in a CO₂-enriched atmosphere.

-

Interpretation : The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of susceptibility.

-

Inoculum Preparation : A bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation of Agar Plate : A sterile cotton swab is dipped into the standardized inoculum, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure confluent growth. For fastidious organisms, appropriate supplemented agar is used (e.g., HTM for H. influenzae).[6]

-

Application of this compound Disk : A paper disk containing 30 µg of this compound is placed on the surface of the inoculated agar plate.

-

Incubation : The plates are incubated at 35°C for 16-20 hours.

-

Interpretation : The diameter of the zone of inhibition around the disk is measured in millimeters. The size of the zone is then correlated with the interpretive criteria outlined in Table 3 to determine if the isolate is susceptible, intermediate, or resistant to this compound.[1]

Visualizations

Experimental Workflow for In Vitro Susceptibility Testing

Caption: Workflow for determining the in vitro susceptibility of clinical isolates to this compound.

Logical Relationship of this compound Activity Assessment

Caption: this compound's spectrum of activity against different bacterial groups.

References

- 1. In vitro experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a long-acting, second-generation cephalosporin. Antimicrobial activity, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

A Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Cefonicid

Introduction

Cefonicid is a second-generation cephalosporin antibiotic known for its broad spectrum of activity and a notably long elimination half-life, which allows for a once-daily dosing regimen.[1][2] Administered parenterally, it has been utilized in the treatment of various infections, including those of the urinary tract, lower respiratory tract, and skin and soft tissues, as well as for surgical prophylaxis.[3][4] This technical guide provides an in-depth review of the pharmacokinetic and pharmacodynamic properties of this compound, presenting quantitative data, experimental methodologies, and the underlying mechanisms of action and disposition for researchers, scientists, and drug development professionals.

Pharmacodynamics: The Interaction of this compound with Bacteria

The pharmacodynamic properties of an antibiotic describe its interaction with the target pathogen, governing its efficacy.

Mechanism of Action

Like all beta-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6][7] The process involves several key steps:

-

Penetration: this compound crosses the outer membrane of gram-negative bacteria to enter the periplasmic space.

-

Target Binding: It covalently binds to specific Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes (transpeptidases) involved in the final steps of peptidoglycan synthesis.[3][8] this compound shows a high affinity for PBPs 1a, 3, and 1b in Escherichia coli.[9][10]

-

Inhibition of Cell Wall Synthesis: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, which is crucial for cell wall integrity and strength.[8]

-

Cell Lysis: The inhibition of cell wall maintenance and synthesis, coupled with the ongoing activity of bacterial cell wall autolytic enzymes (autolysins), leads to a weakened cell wall, cell lysis, and bacterial death.[5][6]

Spectrum of Antimicrobial Activity

This compound demonstrates activity against a range of gram-positive and gram-negative organisms. However, its high degree of protein binding can significantly reduce its measured activity in serum.[11][12]

-

Gram-Positive Aerobes: Active against methicillin-sensitive Staphylococcus aureus and nonenterococcal streptococci.[12]

-

Gram-Negative Aerobes: Good activity against Haemophilus influenzae (including β-lactamase producing strains), Neisseria gonorrhoeae, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[11][13]

-

Resistant Organisms: this compound is generally not active against methicillin-resistant staphylococci, enterococci, Pseudomonas species, Serratia species, Acinetobacter species, and Bacteroides fragilis.[10][12]

Pharmacodynamic Data: Minimum Inhibitory Concentrations (MIC)

MIC values are the primary quantitative measure of an antibiotic's in vitro potency. The susceptibility breakpoints for this compound are established based on achievable pharmacokinetic concentrations.

| Parameter | Value | Reference |

| Susceptible | ≤ 8 - 16 µg/mL | [10][11] |

| Intermediate | 15 - 17 mm (disk diffusion) | [11] |

| Resistant | > 16 - 32 µg/mL | [10][11] |

| Table 1: In Vitro Susceptibility Breakpoints for this compound. |

Note: The high protein binding of this compound (98%) results in a significant reduction of its antimicrobial activity when measured in the presence of human serum, with reports of a 2- to 32-fold increase in the MIC for S. aureus.[11][12] This has led to clinical failures in treating serious staphylococcal infections like endocarditis.[2][11]

Mechanisms of Resistance

Bacterial resistance to this compound is primarily mediated by the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. This compound is susceptible to hydrolysis by extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, and carbapenemases.[14]

Pharmacokinetics: The Disposition of this compound in the Body

The pharmacokinetic profile of this compound is distinguished by its long half-life, which is a direct result of its high protein binding and efficient renal retention.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is administered intravenously or intramuscularly as it is not absorbed from the gastrointestinal tract.[15]

-

Distribution: The drug is highly bound to plasma proteins (~98%).[5][6] This binding is concentration-dependent and saturable.[16][17] The steady-state volume of distribution (Vd) is relatively small, approximately 0.11 to 0.12 L/kg, indicating limited distribution outside the extracellular fluid.[18][19][20] this compound distributes into various tissues, including bone, synovial fluid, pleural fluid, and uterine tissue, but shows poor penetration into the central nervous system.[11][14]

-

Metabolism: this compound is not metabolized in the body.[5][6][14]

-

Excretion: The drug is eliminated almost entirely by the kidneys, with 88-99% of a dose excreted unchanged in the urine.[14][19] Elimination occurs through a combination of glomerular filtration and active tubular secretion.[14][15]

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for this compound in different populations.

| Parameter | Mean Value (± SD) | Reference(s) |

| Elimination Half-Life (t½) | 4.4 - 4.6 hours | [15][18][19] |

| Steady-State Volume of Distribution (Vd) | 0.11 - 0.12 L/kg | [18][19][20] |

| Total Body Clearance | 0.369 ± 0.110 mL/min/kg | [18][21] |

| Plasma Clearance | 0.32 ± 0.06 mL/min/kg | [19] |

| Renal Clearance | 0.29 ± 0.05 mL/min/kg | [19] |

| Plasma Protein Binding | ~98% | [5][6] |

| Peak Serum Concentration (Cmax) | ~220 µg/mL (after 1g IV dose) | [14] |

| Fraction Excreted Unchanged in Urine | 88% ± 6% | [19] |

| Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults with Normal Renal Function. |

The disposition of this compound is significantly altered in populations with changed physiological states, particularly renal function.

| Population | Elimination Half-Life (t½) | Key Finding | Reference(s) |

| Healthy Young Adults | ~4.9 hours | Baseline for comparison. | [22] |

| Geriatric Patients | ~9.6 hours | Half-life is significantly prolonged due to age-related decline in renal function. | [22] |

| Anuric Patients (Renal Failure) | ~70 hours | Half-life increases dramatically, necessitating significant dose reduction.[20][23] Total clearance is linearly correlated with creatinine clearance. | [20][23] |

| Table 3: this compound Pharmacokinetics in Special Populations. |

Key Experimental Methodologies

The characterization of this compound's PK/PD profile relies on standardized and robust experimental protocols.

Pharmacokinetic Analysis in Human Subjects

A common methodology for determining pharmacokinetic parameters involves administering the drug to subjects and measuring its concentration in biological fluids over time.

-

Protocol Example (Adapted from Heim-Duthoy et al., 1988):

-

Subject Group: 15 patients with skin and skin structure infections were enrolled.[18]

-

Dosing Regimen: this compound (2 g) was administered as an intravenous infusion every 24 hours until steady state was achieved.[18]

-

Sample Collection: Multiple post-dose blood samples were collected over a 24-hour dosing interval.[18]

-

Drug Quantification: this compound concentrations in serum were determined using a validated high-performance liquid chromatography (HPLC) assay.[18][24]

-

Data Analysis: The resulting serum concentration-time data were fitted to a pharmacokinetic model (e.g., a biexponential model) using nonlinear regression analysis to calculate parameters such as half-life, clearance, and volume of distribution.[18][24]

-

Determination of Minimum Inhibitory Concentration (MIC)

MIC testing is performed to determine the in vitro susceptibility of bacteria to an antibiotic.

-

Protocol: Broth Microdilution Method

-

Preparation: A standardized inoculum of the test bacterium is prepared.

-

Serial Dilution: this compound is serially diluted in microtiter plate wells containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under specific conditions (e.g., 18-24 hours at 35°C).

-

Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[25]

-

Penicillin-Binding Protein (PBP) Affinity Assay

These assays measure the ability of a β-lactam antibiotic to bind to its PBP targets.

-

Protocol: Competitive Binding Assay

-

PBP Preparation: PBPs are isolated from the membrane fraction of a test organism, such as E. coli.[9]

-

Competition: The isolated PBPs are incubated with varying concentrations of unlabeled this compound.

-

Labeling: A radiolabeled β-lactam, such as benzyl[14C]penicillin, is added to the mixture. This label will bind to any PBPs not already occupied by this compound.[9]

-

Separation & Detection: The PBP-antibiotic complexes are separated by SDS-PAGE, and the radiolabeled bands are detected by fluorography.

-

Analysis: The concentration of this compound required to inhibit 50% of the binding of the radiolabeled penicillin to a specific PBP is calculated, indicating binding affinity.[10]

-

Conclusion

This compound is a second-generation cephalosporin characterized by a unique pharmacokinetic profile, most notably a long elimination half-life of approximately 4.5 hours, which is attributable to its high degree of plasma protein binding and primary elimination via the kidneys.[12][15] Its pharmacodynamic activity stems from the inhibition of bacterial cell wall synthesis through binding to essential PBPs.[5][6] While effective against many common gram-positive and gram-negative pathogens, its clinical utility can be limited by its reduced activity in serum against certain organisms like S. aureus and its susceptibility to modern resistance mechanisms such as ESBLs.[11][14] A thorough understanding of these PK/PD properties, derived from detailed experimental methodologies, is critical for its appropriate clinical application and for guiding the development of future antimicrobial agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Clinical efficacy of this compound in the treatment of staphylococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound Sodium used for? [synapse.patsnap.com]

- 4. This compound: an overview of clinical studies in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | C18H18N6O8S3 | CID 43594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound - Humanitas.net [humanitas.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. In vitro experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. This compound: a long-acting, second-generation cephalosporin. Antimicrobial activity, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound. A review of its antibacterial activity, pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 15. Pharmacokinetic properties of the cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro protein binding of this compound and cefuroxime in adult and neonatal sera - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of saturable serum protein binding on the pharmacokinetics of unbound this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of this compound in patients with skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of this compound, a new broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. journals.asm.org [journals.asm.org]

- 22. journals.asm.org [journals.asm.org]

- 23. Pharmacokinetic disposition of this compound in patients with renal failure and receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. experts.umn.edu [experts.umn.edu]

- 25. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

Cefonicid Degradation: A Technical Guide to Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefonicid is a second-generation cephalosporin antibiotic recognized for its broad spectrum of activity. As with all β-lactam antibiotics, the stability of this compound is a critical parameter influencing its efficacy, safety, and shelf-life. Understanding the degradation pathways and the resulting byproducts is paramount for the development of stable formulations, the establishment of appropriate storage conditions, and the assurance of patient safety. This technical guide provides an in-depth overview of the known and potential degradation pathways of this compound, its degradation byproducts, and the experimental methodologies employed to study these processes.

Core Degradation Pathways of Cephalosporins

While specific forced degradation studies on this compound are not extensively detailed in publicly available literature, the degradation pathways can be inferred from studies on structurally similar cephalosporins such as cefdinir and cefaclor. The primary mechanisms of degradation for this class of antibiotics include hydrolysis, oxidation, photolysis, and thermal decomposition.[1][2][3]

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for cephalosporins, primarily involving the cleavage of the strained β-lactam ring.[4][5] This reaction is susceptible to catalysis by both acidic and basic conditions.

-

Acidic Hydrolysis: Under acidic conditions, the β-lactam ring of the cephalosporin nucleus can be hydrolyzed. For some cephalosporins, this can be followed by rearrangements of the dihydrothiazine ring.[2]

-

Basic Hydrolysis: In alkaline environments, the β-lactam bond is readily cleaved, leading to the formation of inactive degradation products.[6]

Oxidative Degradation

Oxidation can occur at various positions on the this compound molecule, particularly at the sulfur atom in the dihydrothiazine ring, which can be oxidized to a sulfoxide. The use of oxidizing agents like hydrogen peroxide is a common method to simulate this degradation pathway in forced degradation studies.[6]

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation of cephalosporins. This process can involve complex photochemical reactions leading to a variety of degradation products. The specific photolytic pathway is dependent on the chromophores present in the molecule.

Thermal Degradation

Elevated temperatures can accelerate the degradation of this compound, both in solid and solution states. Thermal stress can promote hydrolysis and other rearrangement reactions.

Known Related Substances and Potential Degradation Byproducts of this compound

Analysis of this compound for injection has identified several related substances that may also be indicative of its degradation profile. These include:

-

5-mercapto-1,2,3,4-tetrazole 1-methyl sulfonic acid (MTM) [4]

-

7-aminocephalosporanic acid (ACA) [4]

-

Methoxythis compound (MOC) [4]

Additionally, studies on other cephalosporins suggest the formation of various classes of degradation products, including:

Quantitative Data

Quantitative data from specific forced degradation studies on this compound are limited in the available literature. However, a high-performance liquid chromatography (HPLC) method using a diode array detector (DAD) has been developed for the analysis of this compound and its related substances, providing correction factors for their quantification relative to this compound.

Table 1: HPLC-DAD Correction Factors for this compound Related Substances [4]

| Compound | Detection Wavelength (nm) | Correction Factor |

| 5-mercapto-1,2,3,4-tetrazole 1-methyl sulfonic acid (MTM) | 255 | 1.06 |

| 7-aminocephalosporanic acid (ACA) | 265 | 0.77 |

| Methoxythis compound (MOC) | 268 | 0.97 |

Experimental Protocols

General Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to develop and validate stability-indicating analytical methods.

Materials:

-

This compound drug substance

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Organic solvents (e.g., acetonitrile, methanol) for sample preparation

-

Calibrated analytical instrumentation (HPLC-UV/DAD, LC-MS, NMR)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and an organic solvent) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the this compound stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 N to 1 N). The mixture can be stored at room temperature or heated (e.g., 60 °C) for a defined period. Samples should be withdrawn at various time points, neutralized with a suitable base, and diluted for analysis.

-

Base Hydrolysis: Mix the this compound stock solution with an equal volume of an appropriate concentration of NaOH (e.g., 0.1 N to 1 N). The mixture is typically stored at room temperature for a shorter duration due to the higher lability of the β-lactam ring in basic conditions. Samples are withdrawn, neutralized with a suitable acid, and diluted for analysis.

-

Oxidative Degradation: Treat the this compound stock solution with a solution of H₂O₂ (e.g., 3% to 30%) at room temperature. Samples are taken at different time intervals and diluted for analysis.

-

Thermal Degradation (Solution): Heat the this compound stock solution at an elevated temperature (e.g., 60-80 °C) for a specified duration.

-

Thermal Degradation (Solid State): Expose the solid this compound powder to dry heat at an elevated temperature.

-

Photodegradation: Expose the this compound stock solution (in a photostable, transparent container) to a controlled light source (e.g., UV lamp at 254 nm or a combination of UV and visible light as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. An LC-MS method can be employed for the identification of the molecular weights of the degradation products. For structural elucidation, preparative HPLC can be used to isolate the degradation products, followed by analysis using NMR and mass spectrometry.

Analytical Method: HPLC-DAD for this compound and Related Substances

The following is an example of an HPLC method adapted from a study on this compound impurities.[4]

-

Column: C18, 5 µm particle size, 4.6 x 250 mm (or equivalent)

-

Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for the separation of this compound and its byproducts.

-

Flow Rate: Typically 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

Detection: Diode Array Detector (DAD) set to monitor multiple wavelengths (e.g., 255 nm for MTM, 265 nm for ACA, 268 nm for MOC, and the λmax of this compound).

-

Injection Volume: 10-20 µL

Visualizations

Inferred Degradation Pathways of this compound

References

- 1. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Preparing Cefonicid Stock Solutions for In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefonicid is a second-generation cephalosporin antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2] Its bactericidal action is achieved by binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis.[2][3] This interference results in a defective cell wall and leads to bacterial cell lysis.[1][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro experiments, such as antimicrobial susceptibility testing and mechanism of action studies.

These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for its proper handling and use in experimental settings. This compound is typically supplied as a sodium salt, which is a crystalline solid.[5]

Table 1: Physicochemical and Solubility Data for this compound Sodium Salt

| Property | Value | Reference(s) |

| Form | Crystalline solid | [5] |

| Molecular Formula | C₁₈H₁₆N₆O₈S₃·2Na | [5] |

| Molecular Weight | 586.5 g/mol | [5][6] |

| Solubility in DMSO | Approx. 5 mg/mL to 125 mg/mL. Note: Solubility can be affected by the purity and water content of the DMSO. Use fresh, high-quality DMSO for best results. | [5][6][7] |

| Solubility in Water | Approx. 100 mg/mL | [6] |

| Solubility in PBS (pH 7.2) | Approx. 10 mg/mL | [5] |

| Solubility in Ethanol | Insoluble | [6] |

Recommended Storage and Stability

Proper storage is essential to maintain the potency and integrity of this compound.

Table 2: Storage and Stability of this compound Stock Solutions

| Form | Storage Temperature | Duration | Reference(s) |

| Solid Powder (Sodium Salt) | -20°C | ≥ 4 years | [5] |

| Aqueous Solution | Room Temperature | 24 hours | [8][9] |

| 5°C | 72 hours. Note: High concentrations (≥220 mg/mL) may become turbid after 72 hours. | [8][9] | |

| DMSO/Water Stock Solution | -20°C | 1 month | [6] |

| -80°C | 1 year | [6] | |

| Frozen Aqueous Solution | Frozen (≤ -20°C) | Up to 8 weeks | [8][9] |

| Thawed Frozen Solution | Room Temperature | 24 hours | [8][9] |

| 5°C | 96 hours | [8][9] |

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.[6]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in Water

This protocol is suitable for experiments where an aqueous, organic solvent-free solution is required.

Materials:

-

This compound Sodium Salt powder

-

Sterile, nuclease-free water

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound Sodium Salt powder in a sterile conical tube. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1 g of the powder.

-

Dissolution: Add the required volume of sterile water to the tube. For the example above, add 10 mL of water.

-

Mixing: Cap the tube securely and vortex vigorously until the powder is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary.

-

Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube. This step is critical for ensuring the sterility of the stock solution for cell-based assays.[10]

-

Aliquoting: Dispense the sterile stock solution into single-use, sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid waste and repeated freeze-thaw cycles.

-

Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[6]

Protocol 2: Preparation of a 50 mg/mL this compound Stock Solution in DMSO

This protocol is suitable for applications requiring a high concentration stock that will be further diluted in aqueous media.

Materials:

-

This compound Sodium Salt powder

-

High-quality, anhydrous DMSO

-

Sterile conical tubes

-

Vortex mixer

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Weighing: In a sterile conical tube, weigh the desired amount of this compound Sodium Salt powder. For instance, to prepare 2 mL of a 50 mg/mL stock, weigh 100 mg of powder.

-

Dissolution: Add the required volume of anhydrous DMSO. For this example, add 2 mL of DMSO. It is recommended to work in a chemical hood and purge the vial with an inert gas like nitrogen or argon before sealing to protect the anhydrous DMSO.[5]

-

Mixing: Cap the tube tightly and vortex until the solid is fully dissolved. Ultrasonic treatment in a water bath can be used to facilitate dissolution if needed.

-

Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Ensure the tubes are suitable for DMSO storage.

-

Storage: Label the aliquots clearly and store them at -20°C or -80°C. Protect from moisture.

Important Considerations for In Vitro Use:

-

When diluting DMSO stocks into aqueous culture media, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).[5]

-

Always prepare a vehicle control (media with the same final concentration of the solvent, e.g., DMSO) in your experiments.

Visualized Workflow and Mechanism of Action

Caption: Experimental workflow for preparing this compound stock solutions.

Caption: this compound inhibits bacterial cell wall synthesis leading to cell death.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is this compound Sodium used for? [synapse.patsnap.com]

- 3. This compound | C18H18N6O8S3 | CID 43594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Stability of this compound sodium in infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Antibiotic Stocks [protocols.io]

Cefonicid in Surgical Prophylaxis: Application Notes and Protocols for Experimental Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cefonicid in experimental models of surgical prophylaxis. The information is compiled from various studies to assist in the design and execution of preclinical research evaluating the efficacy of this compound in preventing surgical site infections.

Application Notes

This compound is a second-generation cephalosporin antibiotic with a notably long half-life, which has made it an attractive candidate for single-dose surgical prophylaxis.[1] Experimental models are crucial for understanding its pharmacokinetic and pharmacodynamic properties in the context of surgical wound contamination. The following notes summarize key considerations for designing in vivo studies.

Choice of Animal Model:

-

Murine Models: Mice are frequently used for initial efficacy screening in wound infection models due to their cost-effectiveness and ease of handling. The Swiss-Webster mouse is a commonly used outbred stock for such studies.[1]

-

Lagomorph Models: Rabbits are often employed in orthopedic models, particularly for implant-related infections, due to their larger bone size, which allows for the placement of implants and more extensive surgical procedures.

-

Canine Models: Dogs have been used in orthopedic surgical prophylaxis studies to evaluate antibiotics like cefazolin, providing a model that can be clinically relevant to veterinary and human medicine.

Bacterial Challenge:

-

Staphylococcus aureus is the most common pathogen implicated in surgical site infections, particularly in orthopedic procedures involving implants. Methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) are both clinically relevant strains to consider.

-

Gram-negative bacteria such as Escherichia coli are also significant pathogens in certain types of surgical wound infections and can be used as the challenge organism.[1]

-

The bacterial inoculum should be carefully standardized and administered directly into the surgical site to mimic contamination during a procedure.

This compound Administration:

-

Route of Administration: Intraperitoneal injection is a common route in murine models for systemic delivery.[1] Intravenous or intramuscular administration is more clinically relevant for larger animal models.

-

Dosage and Timing: The dosage of this compound should be selected based on pharmacokinetic studies in the chosen animal model to achieve clinically relevant plasma and tissue concentrations. The timing of administration is critical for effective prophylaxis; typically, the antibiotic is given 30 to 60 minutes before the surgical incision.

Quantitative Data Summary

The following tables summarize quantitative data from experimental studies involving this compound and other cephalosporins used in surgical prophylaxis models.

Table 1: Efficacy of this compound in a Murine Surgical Wound Infection Model

| Treatment Group | Bacterial Challenge | Mean Wound Bacterial Concentration (log10 CFU/g) | Infection Rate (%) |

| Saline Control | S. aureus | Not Reported (Significantly higher than antibiotic groups) | Not Reported (Significantly higher than antibiotic groups) |

| Saline Control | E. coli | Not Reported (Significantly higher than antibiotic groups) | Not Reported (Significantly higher than antibiotic groups) |

| Cefazolin (10 mg, single dose) | S. aureus | Significantly lower than control | Significantly lower than control |

| Cefazolin (10 mg, multiple doses) | S. aureus | Significantly lower than control | Significantly lower than control |

| This compound (10 mg, single dose) | S. aureus | Significantly lower than control | Significantly lower than control |

| This compound (20 mg, single dose) | S. aureus | Significantly lower than control | Significantly lower than control |

| Cefazolin (10 mg, single dose) | E. coli | Significantly lower than control | Significantly lower than control |

| Cefazolin (10 mg, multiple doses) | E. coli | Significantly lower than control | Significantly lower than control |

| This compound (10 mg, single dose) | E. coli | Significantly lower than control | Significantly lower than control |

| This compound (20 mg, single dose) | E. coli | Significantly lower than control | Significantly lower than control |

Source: Data adapted from a study in Swiss-Webster mice.[1] The study reported that all cephalosporin regimens significantly reduced mean wound bacterial concentrations and infection rates compared to the saline control (p < 0.001), with no significant differences among the antibiotic regimens.[1]

Table 2: Comparative Pharmacokinetics of Cephalosporins in Bone and Synovial Fluid (Human and Canine Data)

| Antibiotic | Animal/Human | Tissue | Mean Concentration | Time of Measurement |

| This compound | Human | Bone | Not specified | Not specified |

| This compound | Human | Serum | High and prolonged | Not specified |

| Cefazolin | Canine | Bone (Cortical) | Lower than cancellous | Parallels serum concentration |

| Cefazolin | Canine | Bone (Cancellous) | Higher than cortical | Parallels serum concentration |

| Cefazolin | Human | Bone | 5.7 µg/g | During surgery |

| Cefazolin | Human | Synovial Fluid | 24.4 µg/mL | During surgery |

| Cefoxitin | Human | Bone | 12 µg/g | 65 minutes post-administration |

| Cefoxitin | Human | Synovial Fluid | 72 µg/mL | 33 minutes post-administration |

Note: Direct comparative data for this compound concentration in animal bone and synovial fluid from surgical prophylaxis models is limited in the reviewed literature. The data for cefazolin and cefoxitin are provided for comparative context.

Experimental Protocols

Protocol 1: Murine Surgical Wound Infection Model

This protocol is adapted from a study evaluating single-dose this compound in preventing wound infection in mice.[1]

1. Animals:

-

Species: Swiss-Webster mice

-

Sex: Female

-

Weight: 25-30 g

2. Materials:

-

This compound sodium

-

Cefazolin sodium

-

Sterile 0.9% saline

-

Staphylococcus aureus (e.g., ATCC 25923)

-

Escherichia coli (e.g., ATCC 25922)

-

Tryptic soy broth and agar

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Sutures

3. Experimental Groups:

-